molecular formula C8H13BrO B13581293 2-(2-Bromoethyl)cyclohexan-1-one

2-(2-Bromoethyl)cyclohexan-1-one

Cat. No.: B13581293
M. Wt: 205.09 g/mol
InChI Key: UHAAWAUFULWVAB-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)cyclohexan-1-one is an organic compound with the molecular formula C8H13BrO It is a cyclohexanone derivative where a bromoethyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromoethyl)cyclohexan-1-one typically involves the bromination of cyclohexanone derivatives. One common method is the reaction of cyclohexanone with bromoethane in the presence of a strong base such as sodium hydride. The reaction proceeds via the formation of an enolate intermediate, which then reacts with bromoethane to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)cyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Bromoethyl)cyclohexan-1-one is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)cyclohexan-1-one in chemical reactions involves the formation of reactive intermediates such as enolates and carbocations. These intermediates facilitate various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexylmethyl bromide
  • Cyclohexanone
  • 2-Bromoethylbenzene

Uniqueness

2-(2-Bromoethyl)cyclohexan-1-one is unique due to its combination of a cyclohexanone core with a bromoethyl substituent. This structure provides a versatile platform for various chemical transformations, making it valuable in synthetic organic chemistry .

Biological Activity

2-(2-Bromoethyl)cyclohexan-1-one is a halogenated cyclohexanone derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a bromine atom, which can significantly influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 152668-03-6
  • Molecular Formula : C10H13BrO
  • Molecular Weight : 229.11 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The bromine substituent enhances lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways that govern cell growth and apoptosis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds similar to this compound can target sigma receptors, which are implicated in cancer cell proliferation and survival. For example, derivatives with bromine substituents have demonstrated selective affinity for sigma receptors in various cancer cell lines, suggesting potential use in targeted cancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it may possess efficacy against certain bacterial strains, potentially due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic processes.

Research Findings and Case Studies

StudyFindings
Study on Sigma Receptor Binding A derivative of this compound showed high selectivity for sigma receptors, indicating potential as a cancer imaging agent .
Antimicrobial Evaluation In vitro tests revealed that the compound exhibits significant activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
Mechanistic Insights Research into the mechanism of action highlighted the role of the bromine atom in enhancing binding affinity to biological targets, leading to increased therapeutic effects .

Properties

Molecular Formula

C8H13BrO

Molecular Weight

205.09 g/mol

IUPAC Name

2-(2-bromoethyl)cyclohexan-1-one

InChI

InChI=1S/C8H13BrO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-6H2

InChI Key

UHAAWAUFULWVAB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CCBr

Origin of Product

United States

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